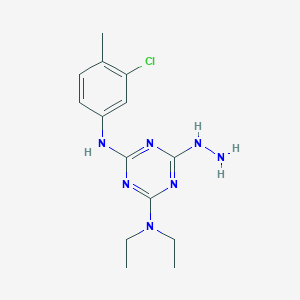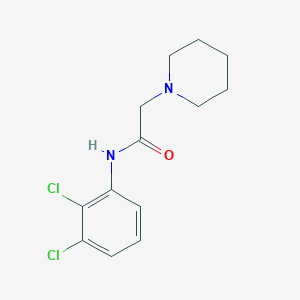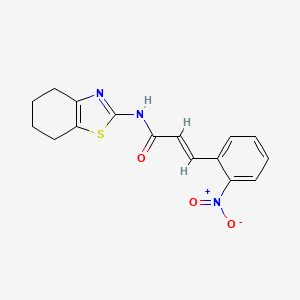
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine, also known as CMH or Chloromethyl H, is a chemical compound with potential applications in various scientific research fields. CMH is a triazine-based compound that has been shown to exhibit unique biological properties, making it a promising candidate for use in a range of applications.
Mecanismo De Acción
The mechanism of action of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is not fully understood, but it is thought to involve the inhibition of DNA synthesis and the induction of apoptosis, or programmed cell death. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to induce cell cycle arrest in cancer cells, leading to cell death. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
Biochemical and Physiological Effects
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to exhibit anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to exhibit antifungal and antibacterial activity, making it a potential candidate for use in the treatment of infectious diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine for use in lab experiments is its potent anti-cancer activity. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to exhibit activity against a range of cancer cell lines, making it a valuable tool for cancer research. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is relatively easy to synthesize, making it readily available for use in lab experiments. However, one limitation of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. One area of research is in the development of novel anti-cancer therapies based on N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. Researchers are currently exploring the use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine in combination with other anti-cancer drugs to enhance its efficacy. Additionally, researchers are also exploring the use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine in the treatment of other diseases, such as inflammatory and infectious diseases. Finally, researchers are also exploring the potential use of N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine as a diagnostic tool for cancer, as it has been shown to selectively target cancer cells.
Métodos De Síntesis
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine can be synthesized using a variety of methods, including the reaction of 3-chloro-4-methylbenzyl chloride with hydrazine hydrate, followed by reaction with diethyl malonate and ammonium acetate. The resulting product is then subjected to cyclization and further reaction with hydrazine hydrate to yield N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine. Other methods of synthesis have also been reported, including the reaction of 3-chloro-4-methylphenylhydrazine with diethyl malonate and ammonium acetate.
Aplicaciones Científicas De Investigación
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been studied extensively for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has been shown to exhibit potent anti-cancer activity against a range of cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.
Propiedades
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N,4-N-diethyl-6-hydrazinyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN7/c1-4-22(5-2)14-19-12(18-13(20-14)21-16)17-10-7-6-9(3)11(15)8-10/h6-8H,4-5,16H2,1-3H3,(H2,17,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPHRJSYTQVGLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN)NC2=CC(=C(C=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3-chloro-4-methylphenyl)-N,N-diethyl-6-hydrazino-1,3,5-triazine-2,4-diamine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[1-(5-chloro-2-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5853767.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5853778.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-3-nitrobenzamide](/img/structure/B5853782.png)
![3-[(3-methyl-2-buten-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5853787.png)




![ethyl 1-{[(3,4-dichlorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5853821.png)


